Dilithium carbamoyl phosphate
Overview
Description
Dilithium carbamoyl phosphate is the monoanhydride of carbamic acid with phosphoric acid . It is an important intermediate metabolite and is synthesized enzymatically by carbamyl-phosphate synthase (ammonia) and carbamoyl-phosphate synthase (glutamine-hydrolyzing) .
Synthesis Analysis
Dilithium carbamoyl phosphate is synthesized enzymatically by carbamyl-phosphate synthase (ammonia) and carbamoyl-phosphate synthase (glutamine-hydrolyzing) . The amino nitrogen-containing acceptor molecules include aspartate, ornithine, and various ornithine derivatives such as α-ornithine or ornithine-containing peptides, and β-2,3-diamminopropionate and β-2,4-diaminobutyrate . The enzymes catalyzing this group of reactions are termed α-transcarbamylases .
Molecular Structure Analysis
The molecular formula of Dilithium carbamoyl phosphate is CH2Li2NO5P . The molecular weight is 152.9 g/mol .
Chemical Reactions Analysis
Dilithium carbamoyl phosphate is involved in various biochemical pathways. The nitrogen amino group is the acceptor of the carbamyl group of CP during the transcarbamylation reaction catalyzed by transcarbamylases . In the biosynthesis of the antibiotics, viomycin, capreomycins, tuberactinomycines, and zwittermicin A, one reaction step involves the transfer of the carbamyl group from CP to β-2,3-diaminopropionate to form β-ureidoalanine .
Scientific Research Applications
Electrode Materials for Lithium-ion Batteries
Dilithium benzenedipropiolate, a compound closely related to dilithium carbamoyl phosphate, was prepared and investigated as a potential negative electrode material for secondary lithium-ion batteries. This material demonstrated the capability to reduce and reversibly oxidize its unsaturated carbon–carbon bonds, leading to a high specific capacity. Such high capacity and reversible oxidation/reduction process make it a promising candidate for energy storage applications (Renault et al., 2016).
Coordination Chemistry and Synthesis
A study explored the reaction of dilithium 2,3-naphthalenediamide with [CpRuCl]4 (Cp = η5-C5Me5) to produce a dinuclear bridging amido complex. Further treatment with carbon monoxide resulted in the incorporation of CO molecules into the diruthenium core, leading to the formation of a carbamoyl amido bis(carbonyl) complex (Takemoto et al., 2004).
Inorganic Ion Exchangers
Dilithium forms of cerium phosphate were prepared and characterized, demonstrating that these compounds can function as robust cation exchangers with good cation capacity. The ion exchange properties, chemical stability, and selectivity towards certain cations were investigated, highlighting their potential for practical applications in ion exchange processes (Nilchi et al., 2000).
Biosynthesis and Metabolism
Studies have shown that carbamoyl phosphate, closely related to dilithium carbamoyl phosphate, plays a crucial role in the biosynthesis of arginine and pyrimidines. Variations in the synthesis and regulation of carbamoyl phosphate have significant implications on metabolic pathways and organism growth under different environmental conditions (Nicoloff et al., 2005).
Safety And Hazards
Dilithium carbamoyl phosphate is a crucial compound employed in the management of hyperammonemia and various urea cycle disorders characterized by defects in nitrogen metabolism . Its precise mechanism of action involves the facilitation of crucial biochemical pathways that regulate ammonia detoxification and waste elimination processes .
Future Directions
In the biosynthesis of the antibiotics, viomycin, capreomycins, tuberactinomycines, and zwittermicin A, one reaction step involves the transfer of the carbamyl group from CP to β-2,3-diaminopropionate to form β-ureidoalanine . This suggests potential future directions for the use of Dilithium carbamoyl phosphate in the synthesis of these and potentially other antibiotics .
properties
IUPAC Name |
dilithium;carbamoyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4NO5P.2Li/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHZSMCNIUXAIJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(=O)(N)OP(=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Li2NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171923 | |
Record name | Dilithium carbamoyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dilithium carbamoyl phosphate | |
CAS RN |
1866-68-8 | |
Record name | Dilithium carbamoyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dilithium carbamoyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dilithium carbamoyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DILITHIUM CARBAMOYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P90E6ZC3FB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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